Gibberellin A95

Übersicht

Beschreibung

Gibberellin A95 is a member of the gibberellin family, which are diterpenoid carboxylic acids known for their role as plant hormones. Gibberellins were first identified in the fungus Gibberella fujikuroi, which caused abnormal growth in rice plants. This compound, like other gibberellins, plays a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gibberellin A95 can be synthesized through a series of chemical reactions starting from geranylgeranyl diphosphate. The synthesis involves multiple steps, including cyclization, oxidation, and functional group modifications. The key steps include:

- Cyclization of geranylgeranyl diphosphate to form ent-kaurene.

- Oxidation of ent-kaurene to ent-kaurenoic acid.

- Further oxidation and rearrangement to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using fungi such as Fusarium fujikuroi. The fermentation process is optimized to maximize the yield of this compound. Key factors include:

- Selection of high-yielding fungal strains.

- Optimization of fermentation conditions such as temperature, pH, and nutrient availability.

- Downstream processing to purify this compound from the fermentation broth .

Analyse Chemischer Reaktionen

Reaction Conditions

- Reagent : Lithium n-propylmercaptide

- Solvent : N,N,N,N,N,N-hexamethylphosphoric triamide

- Duration : 3 hours at ambient temperature .

Yield and Purity

- A 32 mg yield was reported under optimized conditions .

- The reaction involves nucleophilic substitution, forming the lactone bridge at carbons 4 and 10 .

Metabolic Pathways

GA95 is part of the gibberellin biosynthesis pathway, which involves multiple enzymatic steps:

Biosynthetic Conversion

- ent-Kaurene → ent-Kaurenal → ent-Kaurenoic Acid (via ent-Kaurene Oxidase ).

- ent-Kaurenoic Acid → GA₁₂-Aldehyde → GA₁₂ (via Kaurenoic Acid Oxidase ).

- GA₁₂ → GA95 (via GA 3-Oxidase and GA 20-Oxidase ) .

Key Enzymes

| Enzyme | Role |

|---|---|

| GA 3-Oxidase | Hydroxylates C-3 to form biologically active GAs . |

| GA 20-Oxidase | Oxidizes C-20 to produce GA95 . |

Degradation Mechanisms

GA95 undergoes inactivation through enzymatic reactions:

Oxidation

- GA2-Oxidases catalyze 2β-hydroxylation, converting GA95 to its inactive forms .

- Cytochrome P450 (e.g., EUI enzyme) forms 16α,17-epoxides, common in rice .

Methylation

Comparative Inactivation

| Mechanism | Enzyme | Substrate |

|---|---|---|

| Hydroxylation | GA2-Oxidase | 19-C GAs (e.g., GA95) |

| Epoxidation | EUI | 19-C GAs |

| Methylation | GAMT1/2 | C-6 carboxyl group |

Oxidation-Reduction

- GA95 undergoes redox reactions in lipid peroxidation pathways, influencing cellular oxidative stress .

- Reagents : Lipid hydroperoxides, transition metals.

Structural Stability

Experimental Data and Research Findings

Wissenschaftliche Forschungsanwendungen

Plant Growth Regulation

Promoting Stem Elongation and Leaf Expansion

Gibberellins, including GA95, are crucial for stimulating stem elongation and leaf expansion. They promote cell division and elongation, which are vital for overall plant growth. Research has shown that GA95 can effectively counteract genetic dwarfism in plants, leading to enhanced growth characteristics such as increased height and biomass production .

Seed Germination

GA95 plays a pivotal role in breaking seed dormancy and promoting germination. It regulates the synthesis of enzymes necessary for mobilizing stored nutrients in seeds, facilitating the transition from dormancy to active growth. Studies indicate that GA95 enhances germination rates across various species, making it a valuable tool in agricultural practices aimed at improving crop yields .

Agricultural Applications

Crop Yield Improvement

The application of GA95 in agriculture has been linked to improved crop yields. By enhancing growth rates and promoting earlier flowering, GA95 can lead to increased productivity in crops such as rice and wheat. Field trials have demonstrated that GA95 application can significantly increase grain yield by promoting better plant architecture and reducing the time to maturity .

Fruit Development

Gibberellins are known to influence fruit set and development. GA95 has been shown to improve fruit size and quality by enhancing cell division and elongation during the early stages of fruit development. This has practical implications for horticulture, where larger fruit size is often associated with higher market value .

Stress Tolerance

Abiotic Stress Resistance

GA95 contributes to enhancing plant resilience against abiotic stresses such as drought and salinity. By promoting root growth and improving water uptake efficiency, GA95-treated plants exhibit better survival rates under adverse conditions. This application is particularly important in regions facing climate change challenges .

Medicinal Potential

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of gibberellins, including GA95, against various pathogens. Research indicates that certain gibberellins exhibit inhibitory effects on phytopathogenic fungi and bacteria, suggesting their potential use in developing natural plant protection strategies . Furthermore, there is emerging interest in the therapeutic applications of gibberellins in human health, particularly concerning their antiproliferative activities against cancer cells .

Case Studies

| Application Area | Description | Species/Context | Findings/Outcomes |

|---|---|---|---|

| Stem Elongation | Counteracting dwarfism in plants | Dwarf pea plants | Significant increase in height and biomass when treated with GA95 |

| Seed Germination | Enhancing germination rates | Soybean | Improved germination under shaded conditions with GA95 application |

| Crop Yield | Increasing yield in staple crops | Rice | Field trials showed a notable increase in grain yield with GA95 |

| Stress Tolerance | Enhancing drought resistance | Various crops | Improved root growth and survival rates under drought conditions |

| Antimicrobial Use | Testing efficacy against plant pathogens | Phytopathogenic fungi | Inhibition observed at higher concentrations; potential for natural fungicide use |

Wirkmechanismus

Gibberellin A95 exerts its effects by binding to specific receptors in plant cells, known as GID1 receptors. This binding triggers a signaling cascade that leads to the degradation of DELLA proteins, which are repressors of gibberellin signaling. The degradation of DELLA proteins allows for the activation of various transcription factors that regulate gene expression, leading to the promotion of plant growth and development .

Vergleich Mit ähnlichen Verbindungen

Gibberellin A95 is one of many gibberellins, each with unique structural features and biological activities. Similar compounds include:

Gibberellin A1: Known for its role in promoting stem elongation and seed germination.

Gibberellin A3 (Gibberellic Acid): Widely used in agriculture to enhance crop yields.

Gibberellin A4 and A7: Often used in combination to regulate plant growth.

Uniqueness: this compound is unique in its specific structural features, which confer distinct biological activities compared to other gibberellins. Its unique properties make it a valuable compound for research and agricultural applications .

Biologische Aktivität

Gibberellin A95 (GA95) is a member of the gibberellin family, which are plant hormones known for their critical roles in regulating various developmental processes in plants, including stem elongation, seed germination, flowering, and fruit development. This article explores the biological activity of GA95, highlighting its mechanisms of action, physiological effects, and relevant research findings.

Overview of Gibberellins

Gibberellins are diterpenoid compounds synthesized in plants that influence growth and development. They are primarily involved in:

- Seed Germination : Gibberellins break seed dormancy and promote germination by stimulating the production of enzymes like α-amylase, which hydrolyzes starch into sugars necessary for seedling growth .

- Stem Elongation : They promote cell elongation and division, leading to increased plant height .

- Flowering : Gibberellins play a role in the transition from vegetative to reproductive growth, influencing flowering time and flower development .

Chemical Structure and Properties

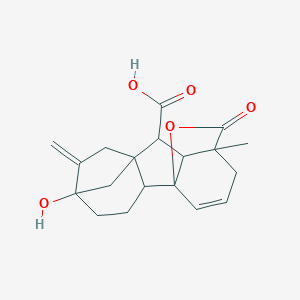

This compound has the chemical formula C19H22O5 and is characterized by its unique structure that allows it to interact with specific receptors in plant cells. This interaction initiates a cascade of biochemical reactions that promote growth and development .

GA95 exerts its biological effects through several key mechanisms:

- DELLA Protein Regulation : Gibberellins function by degrading DELLA proteins, which are repressors of growth. The degradation of these proteins leads to the activation of genes responsible for growth and development .

- Starch Mobilization : During seed germination, GA95 stimulates the synthesis of α-amylase in aleurone cells, facilitating starch breakdown into glucose .

- Cell Division and Elongation : Gibberellins enhance cell division and elongation by promoting the expression of genes involved in cell wall synthesis and expansion .

Case Studies

-

Effects on Avocado Trees :

- A study investigated the impact of gibberellic acid (GA3), closely related to GA95, on

Hassavocado trees. High concentrations of GA3 injected during winter resulted in altered bud development, reducing flowering intensity while increasing vegetative growth . This suggests that GA95 could similarly influence fruit trees by modulating flowering and vegetative processes.

- A study investigated the impact of gibberellic acid (GA3), closely related to GA95, on

-

Drought Resistance :

- Research indicated that manipulating gibberellin levels could enhance drought resistance in plants. By overexpressing certain genes associated with gibberellin signaling pathways, plants exhibited improved resilience to water stress, indicating potential applications for GA95 in developing drought-resistant crops .

Comparative Studies

A comparative analysis of gibberellin derivatives revealed varying biological activities across different species:

| Compound | Effect on Rice (%) | Effect on Arabidopsis (%) |

|---|---|---|

| GA3 | 48.6 | 41.4 |

| GA95 (hypothetical) | TBD | TBD |

This table illustrates the potential for GA95 to be evaluated against other gibberellins for efficacy in promoting plant growth.

Eigenschaften

CAS-Nummer |

78259-50-4 |

|---|---|

Molekularformel |

C19H22O5 |

Molekulargewicht |

330.4 g/mol |

IUPAC-Name |

(1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |

InChI |

InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,6,11-13,23H,1,4-5,7-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1 |

InChI-Schlüssel |

UXLXLQYIDWLPKX-KQBHUUJHSA-N |

SMILES |

CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |

Isomerische SMILES |

C[C@@]12CC=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O |

Kanonische SMILES |

CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |

Key on ui other cas no. |

78259-50-4 |

Physikalische Beschreibung |

Solid |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulene, gibb-3-ene-1,10-dicarboxylic Acid Deriv.; GA95; NSC 224287 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.